molecular formula C34H52O2 B13804489 Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- CAS No. 67785-71-1

Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-

Cat. No.: B13804489
CAS No.: 67785-71-1
M. Wt: 492.8 g/mol
InChI Key: HIPTUWNAJGCQAY-UHFFFAOYSA-N
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Description

Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- typically involves multi-step organic reactions. One common method includes the use of organotin phosphate condensates in hexane, followed by a reaction with N,N-dimethylformamide dimethylacetale under reflux conditions for 12 hours. This is then followed by a reaction with acetic anhydride under reflux for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- involves its interaction with various molecular targets and pathways. The specific pathways depend on the functional groups present and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    α-Curcumene: Similar in structure but with different functional groups.

    2-Heptene, 2-methyl-6-p-tolyl-: Shares some structural similarities but differs in reactivity.

    Ar-Curcumene: Another structurally related compound with distinct properties.

Uniqueness

Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

CAS No.

67785-71-1

Molecular Formula

C34H52O2

Molecular Weight

492.8 g/mol

IUPAC Name

2-[bis(3,7-dimethylocta-1,6-dien-3-yloxy)methyl]hept-1-enylbenzene

InChI

InChI=1S/C34H52O2/c1-10-13-15-24-31(27-30-22-16-14-17-23-30)32(35-33(8,11-2)25-18-20-28(4)5)36-34(9,12-3)26-19-21-29(6)7/h11-12,14,16-17,20-23,27,32H,2-3,10,13,15,18-19,24-26H2,1,4-9H3

InChI Key

HIPTUWNAJGCQAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C(OC(C)(CCC=C(C)C)C=C)OC(C)(CCC=C(C)C)C=C

Origin of Product

United States

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